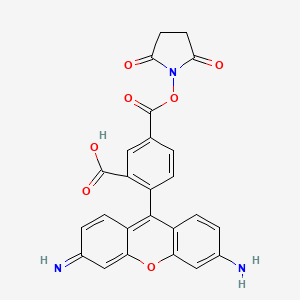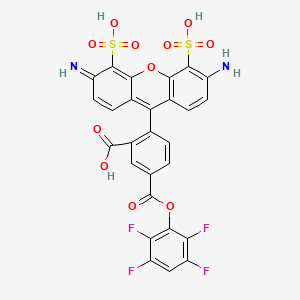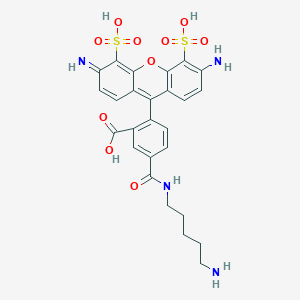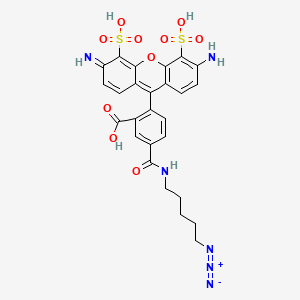
APDye 488 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 488 Azide: is a bright, green-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctynes via a copper-free click chemistry reaction to form a stable triazole. This compound is widely used in various scientific research applications due to its high photostability and brightness .
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 488 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to a fluorescent dye. The synthesis typically involves the following steps:
Fluorescent Dye Synthesis: The initial step involves the synthesis of the fluorescent dye core, which is usually a rhodamine or fluorescein derivative.
Azide Introduction: The azide group is introduced to the dye core through a nucleophilic substitution reaction using sodium azide or another azide source.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the fluorescent dye core are synthesized.
Azide Functionalization: The azide group is introduced using automated reactors to ensure consistency and efficiency.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to ensure high purity and performance.
Chemical Reactions Analysis
Types of Reactions: APDye 488 Azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a terminal alkyne in the presence of a copper catalyst.
Copper-Free Click Chemistry: This reaction involves the formation of a triazole ring by reacting the azide group with a strained cyclooctyne without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper (I) catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
Copper-Free Click Chemistry: Requires strained cyclooctynes and can be performed in aqueous or organic solvents without the need for a catalyst.
Major Products: The major product of these reactions is a stable triazole-linked conjugate, which retains the fluorescent properties of the original dye .
Scientific Research Applications
APDye 488 Azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of APDye 488 Azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages with target molecules. This process is facilitated by the azide group’s reactivity with alkynes or strained cyclooctynes. The resulting triazole-linked conjugates retain the fluorescent properties of the dye, allowing for easy detection and imaging .
Comparison with Similar Compounds
APDye 488 Azide is similar to other fluorescent azide probes such as:
- Alexa Fluor 488 Azide
- CF 488A Azide
- DyLight 488 Azide
- Atto 488 Azide
Uniqueness: this compound is unique due to its high photostability, brightness, and versatility in both copper-catalyzed and copper-free click chemistry reactions. It offers superior performance in bioorthogonal labeling and imaging applications compared to other similar compounds .
Properties
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(5-azidopentylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O10S2/c27-18-8-6-15-20(14-5-4-13(12-17(14)26(34)35)25(33)30-10-2-1-3-11-31-32-29)16-7-9-19(28)24(44(39,40)41)22(16)42-21(15)23(18)43(36,37)38/h4-9,12,27H,1-3,10-11,28H2,(H,30,33)(H,34,35)(H,36,37,38)(H,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUXLAGKWHVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O10S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
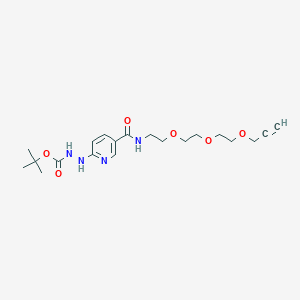
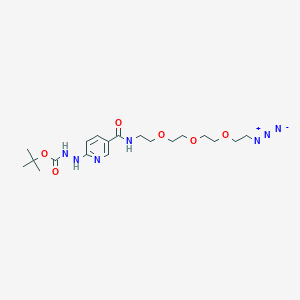
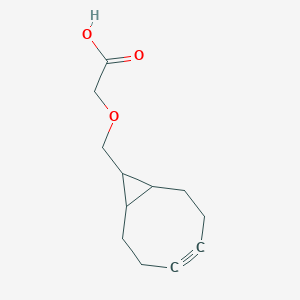
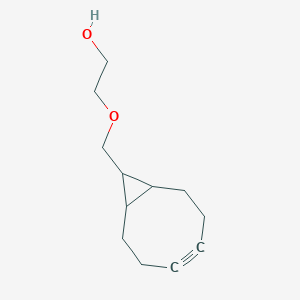
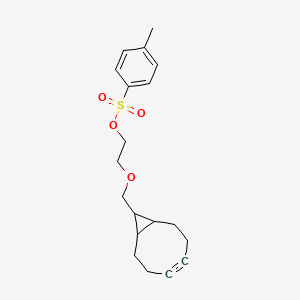
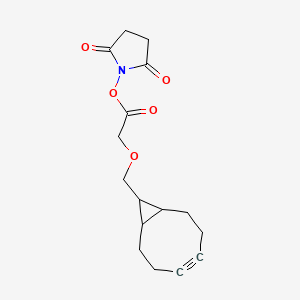
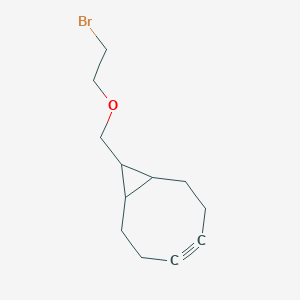
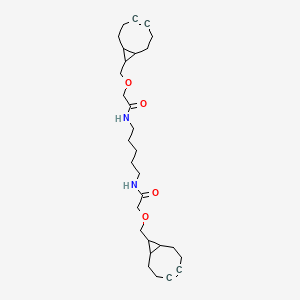
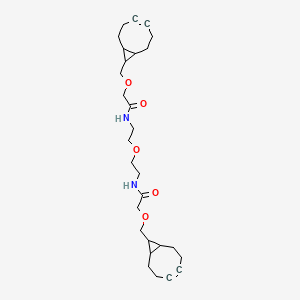
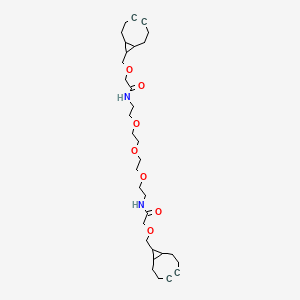
![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)
